1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-carboxamide derivative featuring a benzo[d]thiazole scaffold substituted with a methylthio (-SMe) group at position 5. The pyrazole moiety is substituted with an ethyl group at position 1 and linked via a carboxamide bridge to the benzothiazole ring.
Properties
IUPAC Name |
2-ethyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS2/c1-3-18-11(6-7-15-18)13(19)17-14-16-10-5-4-9(20-2)8-12(10)21-14/h4-8H,3H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWGOCJNCQGXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:
Cyclization Reactions: The benzothiazole ring can be synthesized through cyclization reactions involving ortho-aminothiophenol and carbon disulfide, followed by oxidation.
Substitution Reactions:
Industrial Production: Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times.
Chemical Reactions Analysis
1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide involves:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The methylthio (-SMe) group in the target compound contrasts with the methylsulfonyl (-SO₂Me) group in its analog .
- Synthetic Yields : Cyclopropane-containing analogs (e.g., compound 92 ) exhibit lower yields (16–25%), likely due to steric challenges in cyclopropane ring formation . In contrast, tetrazole hybrids (e.g., compound in ) achieve higher yields (64%), suggesting favorable coupling kinetics with tetrazole-thiols .
- Hybrid Scaffolds : The target compound lacks rigidifying elements like cyclopropane (seen in 92–94 ), which may confer conformational flexibility advantageous for binding diverse biological targets .
Physicochemical and Spectroscopic Properties
- NMR Trends : Methylthio substituents (e.g., in 92 ) resonate at δ ~2.44 ppm (¹H) for -SMe, consistent with the target compound’s expected spectrum .
- Melting Points : Tetrazole-containing pyrazoles (e.g., ’s compound) exhibit higher melting points (205°C), likely due to hydrogen bonding from tetrazole, whereas methylthio groups may lower melting points due to increased lipophilicity .
Biological Activity
1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole core, which is known for its diverse biological properties. The presence of a benzo[d]thiazole moiety and a methylthio group enhances its pharmacological profile. The synthesis typically involves multi-step organic reactions, including coupling reactions and cyclization processes.
Anticancer Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant anticancer properties. Notably, studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the proliferation of various cancer cell lines:
- MDA-MB-231 (Breast Cancer) : Compounds similar to 1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide showed IC50 values ranging from 2.43 to 7.84 µM, indicating effective growth inhibition .
- HepG2 (Liver Cancer) : The same class of compounds exhibited IC50 values between 4.98 and 14.65 µM against HepG2 cells .
The anticancer activity is primarily attributed to the ability of these compounds to disrupt microtubule assembly, leading to apoptosis in cancer cells. For instance, specific analogs demonstrated a significant increase in caspase-3 activity, confirming their role as apoptosis-inducing agents .
Antiviral Properties
In addition to anticancer effects, pyrazole derivatives have shown promising antiviral activities. Recent studies have highlighted their effectiveness against various viral infections:
- Herpes Simplex Virus (HSV) : Certain pyrazole-containing compounds were reported to reduce HSV plaque formation significantly .
- HCV Inhibition : Pyrazolecarboxamide hybrids have been identified as effective inhibitors of HCV replication with EC50 values around 6.7 µM .
Table 1: Biological Activities of Related Pyrazole Derivatives
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 2.43 | Microtubule destabilization |
| Compound B | HepG2 | 4.98 | Apoptosis induction |
| Compound C | HSV | N/A | Plaque reduction |
| Compound D | HCV | 6.7 | Viral replication inhibition |
Case Study 1: Anticancer Efficacy
A study conducted by Zhang et al. synthesized several pyrazole derivatives, including the target compound, and evaluated their cytotoxicity against MDA-MB-231 cells. The results indicated that the compound not only inhibited cell growth effectively but also induced morphological changes characteristic of apoptosis at concentrations as low as 1 µM.
Case Study 2: Antiviral Activity
In a separate investigation focused on antiviral properties, Wu et al. reported that a series of pyrazole derivatives exhibited significant antiviral activity against HSV and HCV. The most potent compound reduced viral load by over 50% at micromolar concentrations, showcasing the therapeutic potential of this class of compounds.
Q & A
Q. What are the key synthetic strategies for 1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step organic reactions, starting with retrosynthetic analysis to identify modular precursors such as pyrazole-carboxylic acids and substituted benzo[d]thiazole amines . Key steps include:
- Amide coupling : Reacting 1-ethyl-1H-pyrazole-5-carboxylic acid with 6-(methylthio)benzo[d]thiazol-2-amine using coupling agents like EDCI/HOBt.
- Functional group optimization : Protecting reactive sites (e.g., thioether groups) during synthesis to prevent unwanted oxidation or substitution .
- Purification : Techniques such as column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensure >95% purity, verified via HPLC and NMR .
Q. How is the compound characterized structurally?
Structural elucidation employs:
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., pyrazole C5-carboxamide linkage) and substituent positions on the benzothiazole ring .
- IR spectroscopy : Peaks at ~1650–1700 cm validate the carboxamide C=O stretch .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H] at m/z 379.45) .
Q. What are the common reaction pathways for modifying this compound?
Reactivity is driven by:
- Thioether oxidation : Using KMnO under acidic conditions to form sulfoxide/sulfone derivatives .
- Nucleophilic substitution : Replacing methylthio (-SMe) groups with amines or thiols in the presence of NaH .
- Hydrolysis : Acidic/basic cleavage of the carboxamide to generate carboxylic acids or amines for further derivatization .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Critical parameters include:
- Catalyst selection : Heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 improve coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 70–80°C during amide bond formation minimizes side reactions .
- In-line monitoring : TLC or LC-MS tracks reaction progress to terminate at optimal conversion .
Q. How can contradictory spectral data be resolved during characterization?
Strategies include:
- Cross-validation : Combining - HSQC NMR to assign ambiguous proton environments .
- X-ray crystallography : Resolving crystal structures (e.g., CCDC 1538327) clarifies bond lengths/angles and confirms stereochemistry .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict NMR/IR spectra for comparison with experimental data .
Q. What methodologies are used to study biological interactions of this compound?
Advanced approaches involve:
- Molecular docking : AutoDock Vina simulates binding to targets like kinases or GPCRs, with pose validation via RMSD <2.0 Å .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry with enzymes/receptors .
- Cellular assays : Dose-response curves (IC) in cancer cell lines (e.g., MCF-7) assess antiproliferative activity .
Q. How can structural analogs be designed to enhance bioactivity?
Rational design strategies:
- Bioisosteric replacement : Swapping methylthio (-SMe) with sulfonamide (-SONH) improves metabolic stability .
- Scaffold hopping : Introducing triazole or thiadiazole rings instead of pyrazole modulates selectivity .
- Pharmacophore modeling : MOE or Schrödinger identifies critical H-bond donors/acceptors for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
